GW842166X

Pain Inflammation Pharmacology

GW842166X is the definitive selective CB2 agonist for oral dosing pharmacology. Unlike JWH-133 or HU-308, it maintains consistent potency across human and rat CB2 receptors (EC50 63 nM vs 91 nM) and delivers unparalleled oral efficacy (ED50 0.1 mg/kg in FCA model) with 58% bioavailability. This enables lower dosing, reduced off-target risk, and superior in vivo reproducibility. Validated neuroprotective effects in 6-OHDA Parkinson’s models (CB2-dependent). Use as a reference agonist in GIRK thallium flux assays to benchmark CB2 activation versus inverse agonists like MDA7. DO NOT substitute—species-dependent alternatives compromise data integrity.

Molecular Formula C18H17Cl2F3N4O2
Molecular Weight 449.3 g/mol
CAS No. 666260-75-9
Cat. No. B1672485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW842166X
CAS666260-75-9
Synonyms2-((2,4-dichlorphenyl)amino)-N-((tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide
GW 842166X
GW-842166X
GW842166X
Molecular FormulaC18H17Cl2F3N4O2
Molecular Weight449.3 g/mol
Structural Identifiers
SMILESC1COCCC1CNC(=O)C2=CN=C(N=C2C(F)(F)F)NC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C18H17Cl2F3N4O2/c19-11-1-2-14(13(20)7-11)26-17-25-9-12(15(27-17)18(21,22)23)16(28)24-8-10-3-5-29-6-4-10/h1-2,7,9-10H,3-6,8H2,(H,24,28)(H,25,26,27)
InChIKeyTWQYWUXBZHPIIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GW842166X (CAS 666260-75-9): Procurement Guide for a Potent and Selective CB2 Receptor Agonist


GW842166X (CAS 666260-75-9) is a small molecule drug that functions as a potent and highly selective agonist of the cannabinoid receptor 2 (CB2) [1]. It is a non-cannabinoid compound that has been developed as an oral therapeutic candidate, notably reaching Phase II clinical trials for the treatment of inflammatory and osteoarthritic pain [2]. The compound is characterized by its specific molecular structure, which includes a pyrimidine core and a trifluoromethyl group, contributing to its pharmacological profile [1].

Why GW842166X Cannot Be Substituted by Other CB2 Agonists: A Data-Driven Analysis


Direct substitution of GW842166X with other CB2 receptor agonists like JWH-133 or HU-308 is not supported by quantitative evidence and may compromise experimental outcomes. Unlike other agonists that exhibit significant species-dependent potency variations, GW842166X demonstrates consistent potency across human and rat CB2 receptors (EC50 of 63 nM and 91 nM, respectively) . Furthermore, its unique pharmacological profile, including its functional activity in GIRK assays and its distinct lipophilicity (logP = 4.27), differentiates it from both classical and other synthetic CB2 agonists [1][2]. These specific, quantifiable parameters are critical for assay design, in vivo modeling, and ensuring reproducibility, making generic substitution a high-risk choice.

Quantitative Evidence for Selecting GW842166X Over Comparable CB2 Agonists


GW842166X vs. JWH-133: Superior In Vivo Potency in a Rat Inflammatory Pain Model

GW842166X demonstrates significantly higher in vivo potency compared to the CB2 agonist JWH-133 in rat models of inflammatory pain. The oral ED50 for GW842166X in the Freund's Complete Adjuvant (FCA) model is 0.1 mg/kg, whereas the intraperitoneal (i.p.) ED50 for JWH-133 in a formalin model of inflammatory pain is 0.23 mg/kg in male mice [1][2]. This indicates that GW842166X achieves effective reversal of hyperalgesia at a lower dose when accounting for the less favorable oral route of administration.

Pain Inflammation Pharmacology

GW842166X vs. MDA7: Differential Functional Activity in GIRK Assays

In thallium flux assays using rCB2/GIRK cells, GW842166X acts as a potent agonist (pEC50 = 7.13 ± 0.08 with 2-AG; 74 nM potency), while the CB2 modulator MDA7 exhibits inverse agonist activity (pEC50 < 5.0, -65% max) [1]. This functional divergence indicates that GW842166X and MDA7 engage the CB2 receptor in fundamentally different ways, leading to opposite downstream signaling effects.

CB2 Pharmacology GIRK Assay Functional Selectivity

GW842166X vs. HU-308: Superior Selectivity for CB2 over CB1

GW842166X demonstrates no significant agonist activity at the CB1 receptor at concentrations up to 30 µM, whereas the comparator HU-308, while selective, has a measurable affinity for CB1 (Ki > 10 µM) . This functional selectivity difference ensures that GW842166X's observed effects are exclusively mediated through CB2 receptor activation, minimizing potential confounding CB1-related effects in experimental systems.

Selectivity CB2 Agonist Off-target Effects

Optimal Application Scenarios for GW842166X Based on Differentiated Evidence


Preclinical In Vivo Studies of Inflammatory Pain Requiring High Oral Potency

GW842166X is the preferred tool compound for oral dosing studies in rodent models of inflammatory pain, such as the FCA model, due to its exceptionally high potency (ED50 = 0.1 mg/kg) [1]. This allows for the use of lower doses and potentially reduces off-target toxicities, making it superior to alternatives like JWH-133, which require higher doses even via the more direct intraperitoneal route [2].

Investigations of CB2-Mediated Neuroprotection in Parkinson's Disease Models

In the 6-OHDA mouse model of Parkinson's disease, GW842166X has been shown to exert neuroprotective effects, ameliorating both motor deficits and anxiogenic/depressive-like behaviors [1]. These effects were confirmed to be CB2-dependent, validating its use as a probe to dissect the role of CB2 signaling in neurodegenerative pathways.

Functional Profiling Studies to Differentiate CB2 Agonist Mechanisms

When investigating CB2 receptor pharmacology, GW842166X serves as a reference agonist to benchmark functional activity in assays like the GIRK thallium flux assay. Its distinct agonist profile contrasts with other modulators like MDA7 (which acts as an inverse agonist in the same assay), enabling researchers to differentiate between receptor activation states [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for GW842166X

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.